molecular formula C7H6Cl2Zn B8527209 4-Chloro-benzylzinc chloride

4-Chloro-benzylzinc chloride

Cat. No.: B8527209
M. Wt: 226.4 g/mol
InChI Key: GIUOJMHOGPURPS-UHFFFAOYSA-M
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Description

4-Chlorobenzyl chloride (CAS 104-83-6), with the molecular formula C₇H₆Cl₂, is a benzyl halide derivative featuring a chlorine substituent at the para position of the benzene ring and a chloromethyl group. It is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its X-ray crystallographic analysis reveals a molecular structure consistent with other benzyl halides, with bond angles and Cl–Cl interactions aligning with earlier Zeeman quadrupole spectroscopy studies . Key physical properties include a molar mass of 161.03 g/mol and a density of 1.26 g/cm³ .

Properties

Molecular Formula

C7H6Cl2Zn

Molecular Weight

226.4 g/mol

IUPAC Name

zinc;1-chloro-4-methanidylbenzene;chloride

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

GIUOJMHOGPURPS-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Cl.[Cl-].[Zn+2]

Origin of Product

United States

Chemical Reactions Analysis

Cobalt-Catalyzed Cross-Coupling with Aryl Halides

4-Chloro-benzylzinc chloride participates in CoCl₂-catalyzed cross-couplings with aryl bromides and chlorides under optimized conditions (5 mol% CoCl₂, 10 mol% isoquinoline, THF:MTBE 2:1 solvent, 50°C). Key reactions include:

ElectrophileProductYield (%)Reference
4-Bromobenzonitrile (3a)4-(4-Chlorobenzyl)benzonitrile77–82
2-Bromo-benzophenone (3b)(4-Chlorobenzyl)(phenyl)methanone64
Ethyl 4-bromobenzoate (3c)Ethyl 4-(4-chlorobenzyl)benzoate54–70

These reactions proceed efficiently within 2–18 hours, with electron-deficient aryl halides showing higher reactivity . Ortho-substituted substrates (e.g., 2-chlorobenzylzinc chloride) exhibit slightly reduced yields (74%) due to steric hindrance .

Reaction with Heteroaryl Halides

The reagent demonstrates broad compatibility with N-heterocycles:

Pyridines and Pyrimidines

  • Coupling with 2-chloro-5-(trifluoromethyl)pyridine (3h) yields 4-chlorobenzyl-substituted pyridines (52–83% yields) .

  • Reactions with 2-bromopyrimidine (3g) form aryl-heteroarylmethane derivatives (e.g., 6a) in 83% yield under the same catalytic system .

Selectivity
The methylthio group in 4-chloro-2-(methylthio)pyrimidines remains intact during coupling, enabling chemoselective functionalization .

Functional Group Tolerance

The cobalt-catalyzed system accommodates diverse functional groups:

  • Electron-withdrawing groups : Nitriles (e.g., 3a), esters (e.g., 3c), and ketones (e.g., 3b) are well-tolerated .

  • Electron-donating groups : Methoxy (e.g., 1g) and methylthio (e.g., 1h) substituents slightly reduce yields (65–82%) due to electronic effects .

Mechanistic Insights

  • Catalyst activation : Pre-treatment of CoCl₂ at 450°C under vacuum enhances catalytic activity .

  • Role of additives : Isoquinoline suppresses homo-coupling by stabilizing cobalt intermediates, while MTBE improves solubility of organozinc species .

  • Reaction scope : Benzylzinc reagents react via a single-electron transfer (SET) mechanism, forming Co(I) intermediates that facilitate radical cross-coupling .

Limitations

  • Lower yields (≤60%) observed with electron-rich aryl bromides .

  • Sensitivity to steric hindrance in ortho-substituted substrates .

This reagent’s versatility in forming C–C bonds under mild conditions positions it as a valuable tool in organometallic synthesis, particularly for constructing complex aryl-alkyl architectures.

Comparison with Similar Compounds

Key Observations :

  • 4-Chlorobenzyl cyanide has a lower molar mass but higher boiling point (267°C) compared to 4-chlorobenzyl chloride, likely due to stronger intermolecular interactions from the polar nitrile group .
  • 4-Chlorobenzoyl chloride and 4-chlorobenzenesulfonyl chloride exhibit higher molar masses due to additional functional groups (carbonyl and sulfonyl, respectively), which also influence reactivity .

Structural and Spectroscopic Insights

  • X-ray studies of 4-chlorobenzyl chloride confirm a planar benzene ring with a Cl–C–CH₂Cl dihedral angle of 68.5°, consistent with steric and electronic effects observed in benzyl halides .
  • In contrast, 4-chlorobenzhydryl chloride (C₇H₇Cl₂) features a bulkier diphenylmethyl group, leading to altered steric hindrance and reactivity in anticholinergic drug synthesis .

Q & A

Basic: What experimental protocols are recommended for synthesizing 4-Chloro-benzylzinc chloride, and how can purity be optimized?

Methodological Answer:
The synthesis of this compound typically involves transmetallation or direct insertion of zinc into a pre-functionalized aryl halide. A common approach is reacting 4-chlorobenzyl chloride with activated zinc dust in anhydrous THF under inert atmosphere, as analogous methods are used for benzylzinc derivatives . Key steps include:

  • Zinc Activation: Pre-treatment of zinc dust with 1,2-dibromoethane or TMS-Cl to remove oxide layers.
  • Reaction Monitoring: Use of GC-MS or in situ IR spectroscopy to track halide consumption.
  • Purification: Filtration under inert conditions to remove unreacted zinc, followed by cryoscopic distillation to isolate the organozinc species.

Purity optimization requires rigorous exclusion of moisture and oxygen, as organozinc compounds are highly air-sensitive. Quantify residual halides via argentometric titration .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated THF can identify aryl protons (δ 6.8–7.4 ppm) and the benzyl-zinc moiety (δ 2.5–3.5 ppm for CH2_2-Zn). 35Cl^{35}\text{Cl} NMR may detect chloride counterions .
  • Elemental Analysis: Confirm Zn and Cl content via inductively coupled plasma optical emission spectroscopy (ICP-OES).
  • Cryoscopy: Measure colligative properties to assess molecular weight and aggregation state.
  • X-ray Crystallography: Single-crystal studies (if isolable) resolve structural details like Zn-C bond lengths (~1.9–2.1 Å) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Use impermeable gloves (e.g., nitrile), sealed goggles, and flame-resistant lab coats. Refer to OSHA-compliant guidelines for chlorinated organometallics .
  • Ventilation: Conduct reactions in fume hoods with HEPA filters to trap zinc oxide particulates.
  • Spill Management: Neutralize spills with dry sand or vermiculite; avoid water due to pyrophoric risks.
  • First Aid: For skin contact, rinse with hexane (to dissolve organics) followed by water .

Advanced: How can computational methods like DFT elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets can model:

  • Electrophilicity: Predict the Zn center’s charge density to assess transmetallation barriers in Suzuki-Miyaura couplings.
  • Solvent Effects: Compare THF vs. DME coordination energies using COSMO solvation models .
  • Reaction Pathways: Simulate oxidative addition steps with palladium catalysts (e.g., Pd(PPh3_3)4_4) to identify rate-limiting stages. Validate with kinetic isotope effects (KIEs) .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Aggregation States: Variable oligomerization (monomer vs. dimer) alters reactivity. Use DOSY NMR to confirm aggregation .
  • Trace Moisture: Even ppm-level H2_2O degrades organozinc species. Replicate experiments under strict anhydrous conditions and compare with Karl Fischer titration results .
  • Catalyst Purity: Screen Pd catalysts for ligandless impurities via XPS or TGA .

Validation Workflow:

Reproduce literature methods with standardized reagents.

Perform kinetic profiling under inert and ambient conditions.

Cross-reference with computational predictions (e.g., DFT activation energies) .

Advanced: What strategies mitigate solvent and temperature effects on the stability of this compound?

Methodological Answer:

  • Solvent Selection: THF stabilizes via Zn-O coordination, while DME increases solubility but accelerates decomposition. Monitor stability via UV-Vis (λ = 250–300 nm for Zn-C transitions) .
  • Temperature Control: Store solutions at –30°C; avoid freezing to prevent phase separation.
  • Additives: Introduce stabilizing ligands (e.g., TMEDA) to suppress disproportionation. Confirm ligand effects via 1H^{1}\text{H} NMR titration .

Advanced: How does the electronic nature of the 4-chlorobenzyl group influence nucleophilic reactivity in C–C bond formation?

Methodological Answer:
The electron-withdrawing chloro substituent:

  • Reduces Electron Density: Hammett σp_p values (+0.23) predict enhanced electrophilicity at Zn, favoring transmetallation with Pd(0).
  • Alters Steric Profiles: Compare with 4-methyl or 4-methoxy analogs via competition experiments.
  • Mechanistic Probes: Use kinetic isotopic labeling (KIE ≈ 1.0 for concerted mechanisms vs. >1.0 for stepwise pathways) .

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